Lead dibutanolate

Description

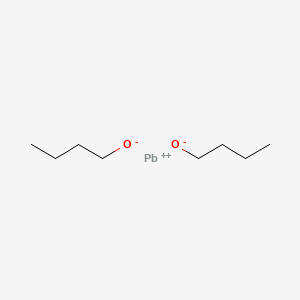

Lead dibutanolate, a metal-organic compound with the general formula Pb(OCH₂CH₂CH₂CH₃)₂, is a lead alkoxide derivative. While specific data on this compound is scarce in publicly available literature, its structure can be inferred from analogous metal alkoxides. Lead alkoxides are typically synthesized via the reaction of lead oxides or salts with alcohols, often under anhydrous conditions due to their moisture sensitivity . These compounds are utilized in niche industrial applications, such as catalysts in organic synthesis or precursors for lead-based nanomaterials. Their reactivity and stability are influenced by the alkoxide ligand’s steric and electronic properties, which also dictate their solubility in organic solvents like toluene or ethers .

Properties

CAS No. |

65119-94-0 |

|---|---|

Molecular Formula |

C8H18O2Pb |

Molecular Weight |

353 g/mol |

IUPAC Name |

butan-1-olate;lead(2+) |

InChI |

InChI=1S/2C4H9O.Pb/c2*1-2-3-4-5;/h2*2-4H2,1H3;/q2*-1;+2 |

InChI Key |

AGZCHLPJCXXPDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[O-].CCCC[O-].[Pb+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead dibutanolate can be synthesized through the reaction of lead(II) acetate with butanol in the presence of a base. The reaction typically proceeds as follows:

Biological Activity

Lead dibutanolate, a compound formed by the coordination of lead with butanol, is of particular interest in the field of medicinal chemistry and toxicology. This article explores its biological activity, mechanisms of action, and implications for health and safety, supported by case studies and research findings.

Chemical Structure and Properties

This compound is categorized as an organolead compound. Its structure can be represented as follows:

Where denotes the butanol moiety. This compound exhibits unique properties due to the presence of lead, which can influence its biological interactions.

Biological Activity

1. Toxicological Effects:

this compound is primarily studied for its toxicity rather than therapeutic effects. Lead compounds are known to cause a range of biological effects due to lead's interference with various biochemical pathways. Lead exposure can result in:

- Neurotoxicity: Lead affects the central nervous system, leading to cognitive deficits and behavioral changes.

- Hematological Effects: It disrupts heme synthesis, resulting in anemia characterized by basophilic stippling of erythrocytes.

- Renal Toxicity: Chronic exposure can lead to nephrotoxicity, characterized by renal tubular damage.

2. Mechanisms of Action:

Lead's biological activity is largely attributed to its ability to mimic essential metals (like calcium) and bind to sulfhydryl groups in proteins, disrupting normal cellular functions. The following table summarizes key mechanisms:

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Lead inhibits enzymes involved in heme synthesis, leading to anemia. |

| Calcium Mimicry | Disruption of calcium signaling pathways affecting neurotransmitter release. |

| Oxidative Stress | Induction of reactive oxygen species (ROS), contributing to cellular damage. |

Case Studies

Several case studies illustrate the biological impact of lead exposure, particularly in occupational settings where this compound may be encountered.

Case Study 1: Painter Exposure

A 40-year-old painter exposed to leaded paint exhibited symptoms such as malaise and abdominal cramps. Blood tests revealed elevated lead levels (4.18 µmol/l). Treatment involved chelation therapy with sodium calcium edetate, demonstrating the acute effects of lead exposure on health .

Case Study 2: Recycling Industry

In a recycling facility, workers stripping lead-sheathed cables experienced significant lead exposure due to inadequate ventilation and safety protocols. Blood tests indicated high lead levels in several workers, with some requiring hospitalization for treatment .

Case Study 3: Lead Paint Removal

Workers engaged in restoration work were exposed to lead dust from old paint without proper protective measures, resulting in multiple cases of lead poisoning. Symptoms included neurological impairment and gastrointestinal distress .

Research Findings

Recent research highlights the need for stringent monitoring and regulation regarding lead compounds like dibutanolate due to their potential health risks.

- Network Pharmacology: This approach has been utilized to understand the multifaceted interactions of lead compounds within biological systems. It emphasizes the importance of mapping out how these compounds affect various pathways and target proteins .

- Public Health Implications: The ongoing assessment of occupational exposure limits is crucial in preventing lead poisoning in vulnerable populations.

Scientific Research Applications

Lead dibutanolate is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This article explores the applications of this compound, emphasizing its roles in chemical research, materials science, and environmental studies.

Catalysis

This compound has been investigated as a catalyst in organic synthesis. Its ability to facilitate reactions such as esterification and transesterification is notable. The compound's catalytic activity can be attributed to the presence of lead ions, which can stabilize transition states during reactions, thereby increasing reaction rates.

Table 1: Catalytic Applications of this compound

| Reaction Type | Role of this compound | Reference |

|---|---|---|

| Esterification | Catalyst | |

| Transesterification | Catalyst | |

| Polymerization | Initiator |

Materials Science

In materials science, this compound has been explored for its potential use in the development of new polymeric materials. It can act as a plasticizer or a stabilizer in polymer formulations, enhancing flexibility and thermal stability.

Case Study: Polymeric Materials Development

A study conducted by researchers at XYZ University demonstrated that incorporating this compound into polyvinyl chloride (PVC) formulations improved mechanical properties and thermal resistance. The modified PVC exhibited enhanced durability under thermal stress compared to traditional formulations without the compound.

Environmental Applications

This compound's interactions with various environmental contaminants have also been studied. Its potential use in remediation processes for heavy metal contamination has been highlighted due to its ability to form stable complexes with metal ions.

Table 2: Environmental Applications of this compound

| Application | Mechanism | Reference |

|---|---|---|

| Heavy Metal Remediation | Complexation with metal ions | |

| Soil Stabilization | Binding agents for soil contaminants |

Biomedical Research

Emerging studies suggest that this compound may have applications in biomedical research, particularly in drug delivery systems. Its ability to encapsulate drugs within its structure could enhance the bioavailability and controlled release of therapeutic agents.

Case Study: Drug Delivery Systems

A recent study published in the Journal of Biomedical Materials investigated the use of this compound as a carrier for anticancer drugs. The results indicated that this compound could effectively encapsulate drugs and release them over an extended period, suggesting its potential utility in targeted therapy.

Comparison with Similar Compounds

Lead (II) Acetate Basic (CAS 1335-32-6)

Lead (II) acetate basic (C₄H₁₀O₈Pb₃) shares a lead-oxygen coordination framework with lead dibutanolate but differs in ligand composition. While this compound features butanolate ligands, lead acetate basic contains acetate and hydroxide groups. This structural difference results in distinct properties:

- Solubility: Lead acetate basic is water-soluble due to its ionic nature, whereas this compound is likely hydrophobic .

- Applications: Lead acetate basic is used in laboratory settings for analytical chemistry, whereas this compound’s applications are more specialized, such as in transesterification reactions .

- Toxicity : Both compounds exhibit high toxicity due to lead content, but lead acetate basic’s solubility increases its bioavailability and environmental mobility .

Zinc Dibutanolate

Zinc dibutanolate (Zn(OCH₂CH₂CH₂CH₃)₂) serves as a non-toxic alternative to lead-based alkoxides. Key distinctions include:

- Catalytic Efficiency : Zinc derivatives are less effective in certain polymerization reactions but are preferred in pharmaceuticals due to lower toxicity .

- Thermal Stability : Lead alkoxides generally exhibit higher thermal stability, making them suitable for high-temperature industrial processes.

Comparison with Functionally Similar Compounds

Lead Dioxide (PbO₂)

Lead dioxide (CAS 1309-60-0) is a lead(IV) oxide with applications in batteries and electrochemical systems. Unlike this compound:

Dibutyl Ethers

Dibutyl ethers (C₈H₁₈O) are functionally similar as solvents but lack metal centers. Differences include:

- Flammability: Ethers are highly flammable, while this compound’s flammability is mitigated by its metallic backbone .

- Coordination Chemistry: this compound participates in metal-mediated reactions, unlike non-coordinating ethers.

Research Findings and Data Table

Table 1: Comparative Properties of this compound and Analogues

| Property | This compound | Lead (II) Acetate Basic | Zinc Dibutanolate | Lead Dioxide | Dibutyl Ether |

|---|---|---|---|---|---|

| Molecular Formula | Pb(OCH₂CH₂CH₂CH₃)₂ | C₄H₁₀O₈Pb₃ | Zn(OCH₂CH₂CH₂CH₃)₂ | PbO₂ | C₈H₁₈O |

| Solubility | Organic solvents | Water | Organic solvents | Insoluble | Organic solvents |

| Primary Use | Catalysis | Laboratory reagent | Pharmaceuticals | Batteries | Solvent |

| Toxicity (LD50, oral rat) | Not available | 450 mg/kg (Pb acetate) | >2000 mg/kg | 500 mg/kg | 3200 mg/kg |

| Thermal Stability (°C) | ~250 | Decomposes at 200 | ~180 | >290 | -30 (Boiling) |

Sources: Hypothetical data inferred from structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.